![molecular formula C16H21N3O2S2 B2574155 N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049440-52-9](/img/structure/B2574155.png)
N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
“N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide” is a tertiary sulfonamide that contains a thiophene ring with a piperazine amine and an ethyl substituent. Thiophene derivatives, including this compound, are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Several methods have been reported for the synthesis of this compound. One such method involves the reaction of 2-chlorothiophene with piperazine in the presence of triethylamine, followed by the reaction with sodium sulfonamide. Other synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular formula of this compound is C16H21N3O2S2 and it has a molecular weight of 351.48. The molecule contains both polar and nonpolar regions, which make it flexible enough to bind to various metal ions.Chemical Reactions Analysis
Thiophene derivatives, including this compound, are utilized in various catalytic reactions including hydrogenation, dehydrogenation, and Suzuki-Miyaura cross-coupling reactions.Scientific Research Applications
Antibacterial and Antifungal Properties
Research has shown that derivatives of thiophene sulfonamide possess potent antibacterial and antifungal activities. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety that exhibited high antibacterial activities, highlighting their potential as antibacterial agents Azab, Youssef, & El-Bordany, 2013. Similarly, Chohan & Shad (2011) reported that sulfonamide-derived ligands and their metal complexes showed moderate to significant antibacterial and good antifungal activity against various strains, demonstrating their versatility in combating microbial infections Chohan & Shad, 2011.
Enzyme Inhibition
These compounds have also been explored for their enzyme inhibitory effects, particularly in the context of carbonic anhydrase inhibition, which is vital for various physiological functions. Büyükkıdan et al. (2017) synthesized sulfonamide-based compounds and their metal complexes, which showed effective inhibition of human carbonic anhydrase isozymes, suggesting potential applications in treating conditions like glaucoma Büyükkıdan, Büyükkıdan, & Mert, 2017.
Anticancer Activity
Furthermore, derivatives of N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide have been investigated for their anticancer properties. Ghorab et al. (2015) developed novel sulfonamide derivatives that showed significant in-vitro anticancer activity against human tumor liver cell line HEPG-2, opening new avenues for cancer treatment research Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit acetylcholinesterase , suggesting that N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide might have a similar target.
Mode of Action
Based on its potential target, it might interact with acetylcholinesterase, leading to changes in the enzyme’s activity .
Biochemical Pathways
If it does inhibit acetylcholinesterase, it could affect the cholinergic neurotransmission pathway .
Result of Action
It has been reported to have antimicrobial, antitumor, and anti-viral activities.
properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c20-23(21,16-7-4-14-22-16)17-8-9-18-10-12-19(13-11-18)15-5-2-1-3-6-15/h1-7,14,17H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFXVTIBTPKNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |
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